1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine
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Overview
Description
1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methylsulfonylphenyl group and a phenylpiperazinyl group, which contribute to its distinct chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation . Some derivatives of the compound have also been found to release moderate amounts of nitric oxide (NO), which may help decrease the side effects associated with selective COX-2 inhibitors .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone results in a decrease in the production of pro-inflammatory prostaglandins . This leads to a reduction in inflammation and associated symptoms. The compound’s potential to release NO may also help to decrease side effects associated with selective COX-2 inhibitors .
Action Environment
The action, efficacy, and stability of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone can be influenced by various environmental factors. For example, storage conditions can affect the stability of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine typically involves the reaction of 2-methylsulfonylphenyl derivatives with 4-phenylpiperazine. One common method includes the use of sulfonyl chlorides and piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Benzimidazole derivatives: These compounds also contain aromatic rings and have been studied for their antimicrobial properties.
Uniqueness
1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAWAYODUJCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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